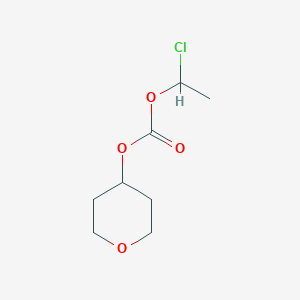
1-Chloroethyl oxan-4-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroethyl oxan-4-yl carbonate is an organic compound with the molecular formula C8H13ClO4. It is a carbonate ester that contains a chloroethyl group and an oxan-4-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloroethyl oxan-4-yl carbonate can be synthesized through the reaction of 1-chloroethanol with oxan-4-yl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloroethyl oxan-4-yl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The carbonate ester can be hydrolyzed to form 1-chloroethanol and oxan-4-ol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonates and reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: The reaction is carried out in the presence of water and an acid or base catalyst.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include carbamates, carbonates, and thiocarbonates.
Hydrolysis: Products include 1-chloroethanol and oxan-4-ol.
Oxidation and Reduction: Products include corresponding carbonates and alcohols.
Aplicaciones Científicas De Investigación
1-Chloroethyl oxan-4-yl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbonates and carbamates.
Biology: It is used in the synthesis of biologically active compounds and as a protecting group for alcohols and amines.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-chloroethyl oxan-4-yl carbonate involves the formation of reactive intermediates that can undergo various chemical transformations. The chloroethyl group can act as a leaving group in substitution reactions, while the carbonate ester can be hydrolyzed to form alcohols and carbon dioxide. The compound can also undergo oxidation and reduction reactions to form corresponding carbonates and alcohols.
Comparación Con Compuestos Similares
1-Chloroethyl oxan-4-yl carbonate can be compared with other similar compounds such as:
Methyl chloroformate: Similar in structure but contains a methyl group instead of a chloroethyl group.
Ethyl chloroformate: Contains an ethyl group instead of a chloroethyl group.
Benzyl chloroformate: Contains a benzyl group instead of a chloroethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloroethyl group and the oxan-4-yl group, which allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
131801-45-1 |
|---|---|
Fórmula molecular |
C8H13ClO4 |
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
1-chloroethyl oxan-4-yl carbonate |
InChI |
InChI=1S/C8H13ClO4/c1-6(9)12-8(10)13-7-2-4-11-5-3-7/h6-7H,2-5H2,1H3 |
Clave InChI |
LBVUVJVPCNEFMC-UHFFFAOYSA-N |
SMILES canónico |
CC(OC(=O)OC1CCOCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


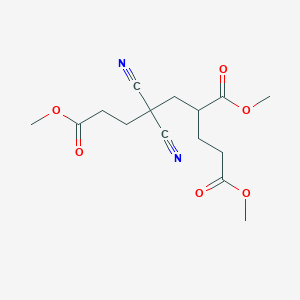

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

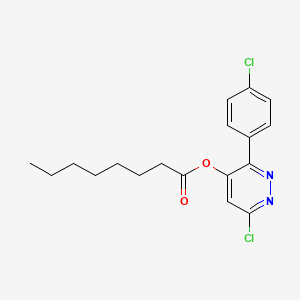
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
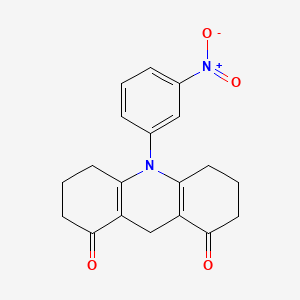
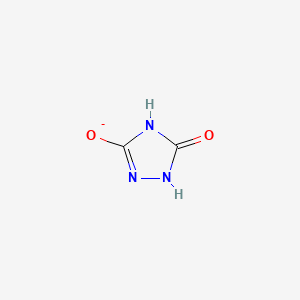
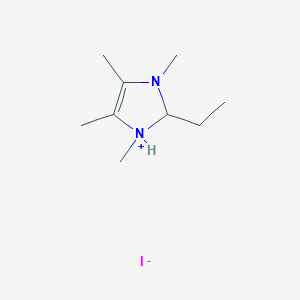
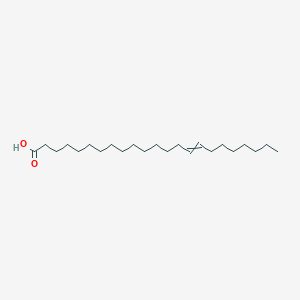
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
